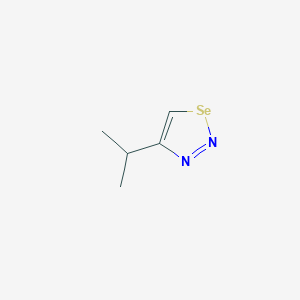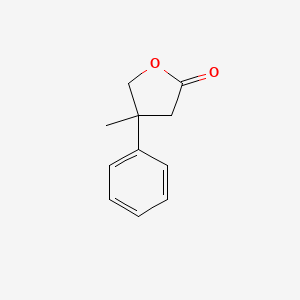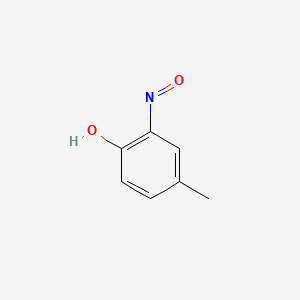
4-Methyl-2-nitrosophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-nitrosophenol is an organic compound with the molecular formula C7H7NO2 It is a derivative of phenol, where the hydroxyl group is substituted with a nitroso group at the ortho position relative to the methyl group
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-nitrosophenol can be synthesized through several methods. One common approach involves the nitrosation of 4-methylphenol (p-cresol) using sodium nitrite and a copper salt (CuSO4) in an acidic medium. The reaction typically proceeds as follows:
- Dissolve 4-methylphenol in a mixture of water and acetic acid, buffered with sodium acetate.
- Dissolve the copper salt in water containing sodium nitrite.
- Add the copper salt solution dropwise to the phenolic solution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-Methyl-2-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group, resulting in the formation of 4-methyl-2-nitrophenol.
Reduction: The nitroso group can be reduced to form an amino group, yielding 4-methyl-2-aminophenol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-2-nitrophenol
Reduction: 4-Methyl-2-aminophenol
Substitution: Various alkylated and acylated derivatives.
科学的研究の応用
4-Methyl-2-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and as a model compound for investigating nitrosation mechanisms.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 4-methyl-2-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the modulation of enzymatic activity, gene expression, and cellular signaling pathways .
類似化合物との比較
Similar Compounds
4-Methyl-2-nitrophenol: An oxidized derivative with a nitro group instead of a nitroso group.
4-Methyl-2-aminophenol: A reduced derivative with an amino group instead of a nitroso group.
2-Nitrosophenol: A similar compound with a nitroso group at the ortho position relative to the hydroxyl group but without the methyl group.
Uniqueness
4-Methyl-2-nitrosophenol is unique due to the presence of both a methyl group and a nitroso group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
58243-10-0 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC名 |
4-methyl-2-nitrosophenol |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-7(9)6(4-5)8-10/h2-4,9H,1H3 |
InChIキー |
XVFHRDNVLAPOCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
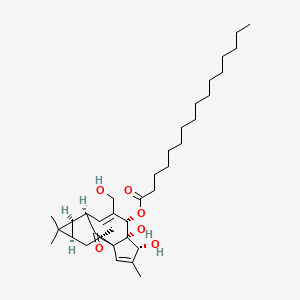

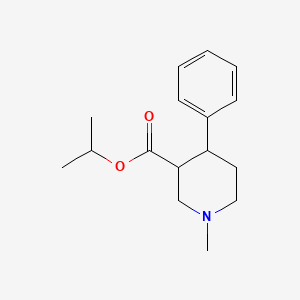
![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)

![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
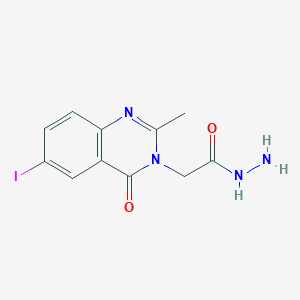
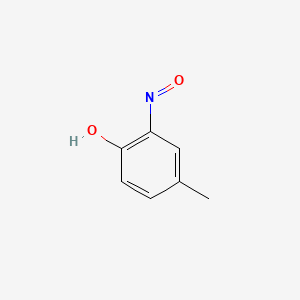
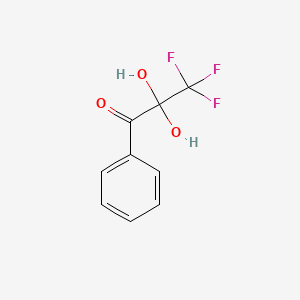
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
